molecular formula C12H23N3O2 B7159210 N-[1-oxo-1-(2,3,4-trimethylpiperazin-1-yl)propan-2-yl]acetamide

N-[1-oxo-1-(2,3,4-trimethylpiperazin-1-yl)propan-2-yl]acetamide

Cat. No.: B7159210
M. Wt: 241.33 g/mol
InChI Key: LGKKKVCZTNLLKS-UHFFFAOYSA-N
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Description

N-[1-oxo-1-(2,3,4-trimethylpiperazin-1-yl)propan-2-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with three methyl groups and an acetamide group.

Properties

IUPAC Name

N-[1-oxo-1-(2,3,4-trimethylpiperazin-1-yl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-8(13-11(4)16)12(17)15-7-6-14(5)9(2)10(15)3/h8-10H,6-7H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKKKVCZTNLLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCN1C)C(=O)C(C)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-oxo-1-(2,3,4-trimethylpiperazin-1-yl)propan-2-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Methylation: The piperazine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

    Acylation: The final step involves the acylation of the methylated piperazine with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-oxo-1-(2,3,4-trimethylpiperazin-1-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[1-oxo-1-(2,3,4-trimethylpiperazin-1-yl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-oxo-1-(2,3,4-trimethylpiperazin-1-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2′-Bipyridyl: A bidentate ligand used in coordination chemistry.

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A UV absorber used in photostabilization.

    (3-Chloropropyl)trimethoxysilane: A silane coupling agent used in surface modification.

Uniqueness

N-[1-oxo-1-(2,3,4-trimethylpiperazin-1-yl)propan-2-yl]acetamide is unique due to its specific structural features, such as the trimethyl-substituted piperazine ring and the acetamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

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